molecular formula C29H52O B3333772 Sitostanol-5,6,22,23-d4 CAS No. 150044-25-0

Sitostanol-5,6,22,23-d4

Cat. No.: B3333772
CAS No.: 150044-25-0
M. Wt: 420.7 g/mol
InChI Key: LGJMUZUPVCAVPU-DRBICYPTSA-N
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Description

Sitostanol-5,6,22,23-d4 is a deuterated derivative of sitostanol, a plant sterol commonly found in various foods. This compound has gained significant attention in scientific research due to its potential therapeutic applications in medicine, its effects on ecosystems in environmental research, and its use in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sitostanol-5,6,22,23-d4 involves the incorporation of deuterium atoms at specific positions in the sitostanol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. Quality control measures are implemented to maintain the isotopic purity and chemical integrity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sitostanol-5,6,22,23-d4 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the sitostanol structure can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different deuterated derivatives.

    Substitution: Deuterium atoms can be replaced with other isotopes or functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using deuterium gas or deuterated reducing agents.

    Substitution: Various nucleophiles and electrophiles can be used to introduce new functional groups.

Major Products: The major products formed from these reactions include deuterated ketones, aldehydes, and other functionalized derivatives of sitostanol .

Scientific Research Applications

Sitostanol-5,6,22,23-d4 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.

    Biology: Investigated for its potential effects on cellular processes and metabolic pathways.

    Medicine: Explored for its therapeutic potential in lowering cholesterol levels and its role in cardiovascular health.

    Industry: Utilized in the development of deuterated drugs and as a tracer in environmental studies to track the movement and transformation of sterols in ecosystems

Mechanism of Action

The primary mechanism by which Sitostanol-5,6,22,23-d4 exerts its effects is through the inhibition of cholesterol absorption in the intestines. This is achieved by displacing cholesterol from micelles, reducing its solubility and absorption. The compound targets specific molecular pathways involved in cholesterol metabolism, leading to a decrease in serum cholesterol levels .

Comparison with Similar Compounds

    Stigmastanol: Another plant sterol with similar cholesterol-lowering properties.

    Campesterol: A sterol found in various plant sources, also known for its cholesterol-lowering effects.

    Brassicasterol: A sterol with structural similarities to sitostanol, found in certain plant oils.

Uniqueness of Sitostanol-5,6,22,23-d4: The uniqueness of this compound lies in its deuterated nature, which enhances its stability and allows for precise tracking in metabolic studies. The incorporation of deuterium atoms also provides unique insights into the compound’s behavior and interactions in biological systems .

Properties

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-5,6-dideuterio-17-[(2R,5R)-3,4-dideuterio-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1/i8D,9D,10D,22D/t8?,9?,10?,20-,21-,22+,23+,24+,25-,26+,27+,28+,29-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJMUZUPVCAVPU-DRBICYPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1C[C@H]2[C@@H]3CC[C@@H]([C@]3(CC[C@@H]2[C@@]4([C@@]1(C[C@H](CC4)O)[2H])C)C)[C@H](C)C([2H])C([2H])[C@@H](CC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H52O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745826
Record name (3beta,5alpha)-(5,6,22,23-~2~H_4_)Stigmastan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150044-25-0
Record name Stigmastan-5,6,22,23-d4-3-ol, (3β,5α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150044-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3beta,5alpha)-(5,6,22,23-~2~H_4_)Stigmastan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 150044-25-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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